molecular formula C12H10N2O3 B182559 n-(2-Nitronaphthalen-1-yl)acetamide CAS No. 2437-30-1

n-(2-Nitronaphthalen-1-yl)acetamide

Cat. No.: B182559
CAS No.: 2437-30-1
M. Wt: 230.22 g/mol
InChI Key: ZHEFRQHOFYZVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Nitronaphthalen-1-yl)acetamide (CAS: 2437-30-1) is an acetamide derivative featuring a nitro group at the 2-position of a naphthalene ring. Its molecular formula is C₁₂H₁₀N₂O₃, with a molecular weight of 230.223 g/mol . The nitro group introduces electron-withdrawing properties, influencing both chemical stability and interactions with biological targets.

Properties

CAS No.

2437-30-1

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

N-(2-nitronaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H10N2O3/c1-8(15)13-12-10-5-3-2-4-9(10)6-7-11(12)14(16)17/h2-7H,1H3,(H,13,15)

InChI Key

ZHEFRQHOFYZVOT-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-]

Other CAS No.

2437-30-1

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Hydroxy-1-naphthalenyl)acetamide (CAS: 117-93-1)

Replacing the nitro group with a hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. The hydroxyl derivative’s IR spectrum shows a broad –OH stretch (~3200 cm⁻¹) absent in the nitro analog .

N-(1-Naphthyl)-2-phenylacetamide (CAS: 73548-14-8)

This compound substitutes the nitro group with a phenyl moiety, increasing molecular weight (261.323 g/mol) and lipophilicity.

Pharmacological Analogs: Bioactivity Comparisons

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) A structurally complex analog synthesized via 1,3-dipolar cycloaddition (). Its IR spectrum shows distinct –NO₂ asymmetric and symmetric stretches at 1504 cm⁻¹ and 1340 cm⁻¹, respectively, with a C=O stretch at 1682 cm⁻¹. The nitro group’s presence enhances electrophilicity, which may influence binding to biological targets such as enzymes or receptors .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
This benzothiazole-containing analog () demonstrates how heterocyclic substituents can modulate bioactivity. The trifluoromethyl group increases metabolic stability compared to nitro derivatives, suggesting divergent pharmacokinetic profiles .

Physicochemical and Spectroscopic Properties

  • Solubility: Nitro-substituted acetamides generally exhibit lower aqueous solubility due to their electron-withdrawing nitro groups. For example, this compound is less soluble in water than hydroxyl- or amino-substituted analogs .
  • Spectroscopy :
    • ¹H NMR : N-(2-Nitrophenyl)acetamide derivatives (e.g., compound 6b in ) show characteristic aromatic proton signals between δ 7.20–8.40 ppm, with a triazole proton at δ 8.36 .
    • ¹³C NMR : The carbonyl carbon in nitroacetamides resonates at ~165 ppm, consistent with similar acetamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.